Chemical structure and properties of 1-(2-Aminophenyl)piperazin-2-one
Chemical structure and properties of 1-(2-Aminophenyl)piperazin-2-one
This guide provides an in-depth technical analysis of 1-(2-Aminophenyl)piperazin-2-one , a specialized heterocyclic intermediate critical in the synthesis of fused tricyclic systems and CNS-active pharmacophores.
Chemical Identity & Structural Analysis
Nomenclature & Isomerism
In the context of medicinal chemistry, precision in numbering is paramount. For piperazin-2-one (also known as 2-oxopiperazine), the standard IUPAC numbering assigns the amide nitrogen as position 1 and the carbonyl carbon as position 2 .
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Target Molecule: 1-(2-Aminophenyl)piperazin-2-one
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Structural Definition: The 2-aminophenyl (aniline) moiety is attached to the amide nitrogen (N1) .
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Distinction: This is distinct from the more common 4-(2-aminophenyl)piperazin-2-one, where the substituent is on the secondary amine (N4). The N1-substituted isomer is chemically distinct due to the conjugation of the phenyl ring with the lactam amide, significantly altering its electronic properties and reactivity.
Physicochemical Profile
| Property | Value / Characteristic | Notes |
| Molecular Formula | C₁₀H₁₃N₃O | |
| Molecular Weight | 191.23 g/mol | |
| Appearance | Off-white to pale yellow solid | Oxidation of the aniline moiety can darken the solid over time. |
| Solubility | DMSO, DMF, Methanol, dilute acid | Poor solubility in water and non-polar solvents (Hexane, Et₂O). |
| pKa (Amine N4) | ~8.5 – 9.0 | The secondary amine (N4) retains basicity similar to piperazine. |
| pKa (Aniline NH₂) | ~4.0 – 4.5 | Weakly basic due to conjugation with the phenyl ring. |
| pKa (Amide N1) | Non-basic | The lone pair is delocalized into the carbonyl; N1-arylation further decreases electron density. |
Synthetic Methodology
Synthesis of the N1-substituted isomer is challenging due to the lower nucleophilicity of the amide nitrogen compared to the amine nitrogen (N4). A direct SNAr reaction between piperazin-2-one and 1-fluoro-2-nitrobenzene will preferentially yield the N4-isomer .
To strictly access 1-(2-aminophenyl)piperazin-2-one , a Copper-Catalyzed (Goldberg) Amidation or a Directed Cyclization strategy is required.
Protocol: Copper-Catalyzed N1-Arylation (Goldberg Reaction)
This protocol ensures regioselectivity for N1 by protecting N4 or exploiting the specific conditions of copper catalysis that favor amide coupling.
Reagents:
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Substrate: Piperazin-2-one (N4-protected with Boc is recommended to prevent side reactions, though free amine can be used with specific ligands).
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Aryl Halide: 1-Iodo-2-nitrobenzene.
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Catalyst: CuI (10 mol%).
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Ligand: trans-N,N'-Dimethylcyclohexane-1,2-diamine (20 mol%) or 1,10-Phenanthroline.
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Base: K₃PO₄ or Cs₂CO₃ (2.0 equiv).
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Solvent: 1,4-Dioxane or Toluene.
Step-by-Step Workflow:
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Protection (Optional but Recommended): React piperazin-2-one with Boc₂O to yield 4-Boc-piperazin-2-one . This blocks the N4 site, forcing reaction at N1.
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Coupling:
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Charge a reaction vessel with 4-Boc-piperazin-2-one (1.0 equiv), 1-iodo-2-nitrobenzene (1.2 equiv), CuI (0.1 equiv), and K₃PO₄ (2.0 equiv).
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Evacuate and backfill with Argon (3x).
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Add Ligand (0.2 equiv) and anhydrous Dioxane.
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Reflux at 100–110°C for 12–24 hours. Monitor by LC-MS for the intermediate 1-(2-nitrophenyl)-4-Boc-piperazin-2-one .
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Deprotection: Treat the crude intermediate with TFA/DCM (1:4) to remove the Boc group, yielding 1-(2-nitrophenyl)piperazin-2-one .
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Reduction:
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Dissolve the nitro-intermediate in MeOH.
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Add 10% Pd/C (10 wt%) and apply H₂ atmosphere (balloon pressure or 1-3 bar).
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Stir at RT for 4-6 hours.
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Filter through Celite and concentrate to obtain 1-(2-aminophenyl)piperazin-2-one .
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Self-Validating Quality Control
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NMR Check: The 1H NMR should show a downfield shift for the N1-adjacent protons (C6-H) due to the N-aryl group compared to the parent lactam. The appearance of a broad singlet (~5.0 ppm) confirms the NH₂ group.
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MS Confirmation: ESI+ should show a molecular ion peak [M+H]⁺ at 192.2 .
Visualization: Synthesis & Reactivity
Synthetic Pathway Diagram
The following diagram illustrates the regioselective synthesis of the N1-isomer.
Caption: Regioselective synthesis of 1-(2-aminophenyl)piperazin-2-one via Copper-catalyzed amidation.
Applications in Drug Discovery
Scaffold for Fused Tricycles
The primary utility of 1-(2-aminophenyl)piperazin-2-one is as a "pre-organized" scaffold for intramolecular cyclization. The proximity of the aniline amine (on the phenyl ring) to the C2-carbonyl and C6-methylene of the piperazine ring allows for the formation of fused heterocyclic systems.
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Pyrazino[1,2-a]benzimidazoles: Condensation of the aniline NH₂ with the lactam carbonyl (often requiring activation, e.g., via POCl₃) leads to the formation of a benzimidazole ring fused to the piperazine.
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Pyrrolo[1,2-a]quinoxalines: Reaction with 1,2-biselectrophiles can bridge the aniline nitrogen and the piperazine N4.
Biological Relevance[1][2][3][4][5][6]
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CNS Agents: The N-aryl piperazine motif is a privileged structure in serotonin (5-HT) and dopamine (D2) receptor ligands. The 1-(2-aminophenyl) variant offers a unique vector for extending the pharmacophore into the "ortho-pocket" of these receptors.
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Kinase Inhibitors: The aniline group serves as a hinge-binder in ATP-competitive kinase inhibitors, while the piperazinone solubilizes the molecule and directs the exit vector.
Pathway Visualization: Cyclization Potential
Caption: Divergent synthetic utility of the scaffold toward fused heterocycles and functionalized ligands.
References
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Goldberg Reaction Conditions: Klapars, A., Antilla, J. C., Buchwald, S. L. (2001). "A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles." Journal of the American Chemical Society. Link
- Piperazinone Synthesis: Zhang, H., et al. (2011). "Efficient Synthesis of N-Substituted Piperazin-2-ones." Tetrahedron Letters.
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Scaffold Applications: Horton, D. A., Bourne, G. T., Smythe, M. L. (2003). "The Combinatorial Synthesis of Bicyclic Privileged Structures or Privileged Substructures." Chemical Reviews. Link
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Nitro Reduction Protocols: Ram, S., Ehrenkaufer, R. E. (1984). "Ammonium formate in catalytic transfer hydrogenation. Reactor-independent reduction of nitro compounds." Tetrahedron Letters. Link



